4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol
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Overview
Description
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is a complex heterocyclic compound. It belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolothiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolothiadiazole ring can be reduced under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Various substituted phenolic and triazolothiadiazole derivatives.
Scientific Research Applications
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), which are involved in DNA repair and cell proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Known for their antibacterial activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of ethoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-13-7-4-11(5-8-13)16-19-20-18-22(16)21-17(26-18)12-6-9-14(23)15(10-12)24-2/h4-10,17,21,23H,3H2,1-2H3 |
InChI Key |
KWKPWEDGCGVDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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